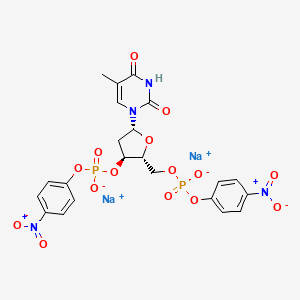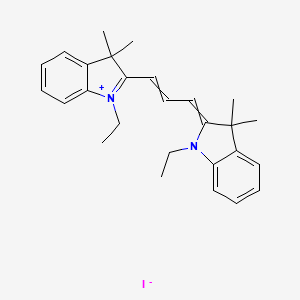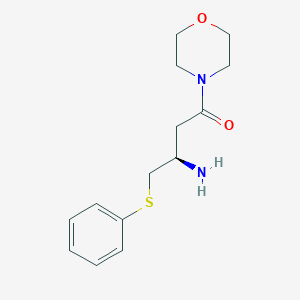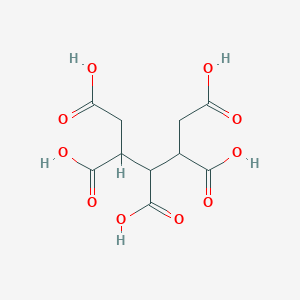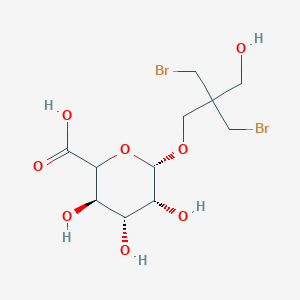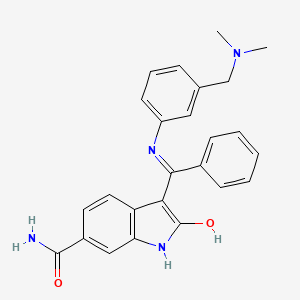
(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-3-(((3-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxamide" is a chemical entity with potential biological activities. Its structure suggests it belongs to the class of compounds known for their ability to interact with biological targets through various mechanisms. The specific functions and applications of this compound can be diverse, depending on its chemical properties and how it interacts with biological systems.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves complex reactions that provide insights into the flexibility and adaptability of synthetic strategies for targeted chemical entities. For instance, the synthesis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate showcases the intricate steps and conditions necessary for forming such compounds (Kranjc et al., 2012). These processes highlight the importance of precise conditions to achieve the desired molecular architecture and functionality.
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is crucial for their biological activity. Studies such as those on biologically active thiophene-3-carboxamide derivatives reveal the importance of molecular conformation and stereochemistry in determining biological outcomes (Vasu et al., 2003). The arrangement of atoms and functional groups within the molecule dictates its interaction with biological targets, emphasizing the role of molecular design in drug discovery and development.
科学的研究の応用
Antibacterial and Antifungal Activities : Compounds structurally similar to the mentioned chemical, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, have shown antibacterial and antifungal activities. These compounds do not exhibit significant intermolecular interactions, but an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, contributing to their biological activity (Vasu et al., 2003).
Synthesis and Biological Activity of Enaminone Derivatives : Enaminone derivatives, such as (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione, have been used to synthesize various compounds with anti-inflammatory and antimicrobial activities. These derivatives have been effective against inflammation and various microbial strains, showing potential as pharmacological agents (Eman A. Ahmed, 2017).
Use in Polymer Solar Cells : A derivative of this compound, specifically [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells. It has demonstrated potential applications in nano-structured organic solar cells, indicating its utility in the field of renewable energy (Menglan Lv et al., 2014).
Antimicrobial and Antioxidant Activities : Analog compounds, such as (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives, have been synthesized and studied for their antimicrobial and antioxidant activities. Some derivatives have shown significant hydrogen peroxide scavenging activity, suggesting potential applications in therapeutic agents (Manav Malhotra et al., 2013).
Anticancer Activity : Derivatives such as 3-methylene-2-oxoindoline-5-carboxamide have been synthesized and tested for anti-lung cancer activity. They have shown potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating their potential use as anti-cancer agents (Juntao Ai et al., 2017).
作用機序
Target of Action
BIX02188, also known as (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indole-6-carboxamide, is a potent and selective inhibitor of MEK5 . MEK5 is a member of the mitogen-activated protein kinase kinase (MAPKK) family, which plays a crucial role in the MAPK/ERK pathway .
Mode of Action
BIX02188 inhibits the catalytic function of the purified, active MEK5 enzyme . It blocks the phosphorylation of ERK5, a downstream target of MEK5, without affecting the phosphorylation of ERK1/2, JNK, and p38 MAP kinases . This selective inhibition of MEK5 and ERK5 activity is significant, with IC50 values of 4.3 nM and 810 nM, respectively .
Biochemical Pathways
The primary biochemical pathway affected by BIX02188 is the MAPK/ERK pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting MEK5 and ERK5, BIX02188 disrupts this pathway, potentially leading to the suppression of these cellular processes .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies
Result of Action
The molecular and cellular effects of BIX02188’s action primarily involve the inhibition of MEK5 and ERK5 activity . This inhibition disrupts the MAPK/ERK pathway, potentially leading to the suppression of cell proliferation, differentiation, and survival . In addition, BIX02188 has been shown to induce apoptosis in certain cell types .
Action Environment
The action of BIX02188 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and pH. Moreover, the presence of other molecules in the cellular environment can also impact the compound’s action. For example, the presence of H2O2 has been shown to activate BMK1, a kinase that can be inhibited by BIX02188
特性
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPXKFOFEXJMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094614-84-2 |
Source


|
| Record name | BIX-02188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIX-02188 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


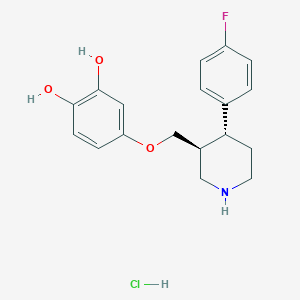
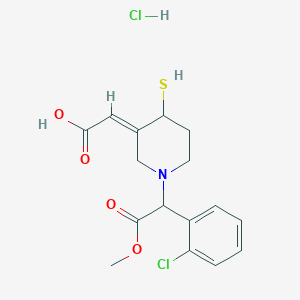
![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
